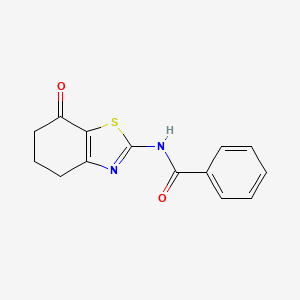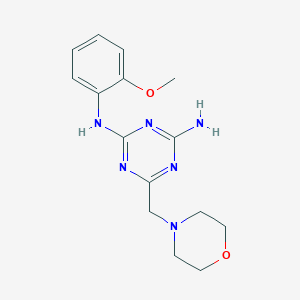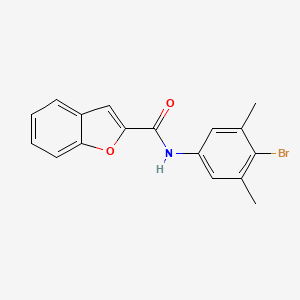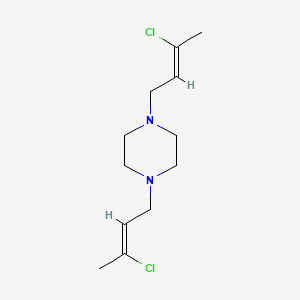![molecular formula C17H12F3N3O B5866338 N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5866338.png)
N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea, also known as TFMPU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
作用機序
N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea is believed to exert its effects by binding to specific targets in cells, such as zinc ions or potassium channels. This binding can result in changes in cellular signaling pathways or ion channel activity, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific target in cells. For example, this compound can act as a zinc ion chelator, preventing the binding of zinc to proteins and altering their function. This compound can also block the activity of specific potassium channels, leading to changes in neuronal excitability or muscle contraction.
実験室実験の利点と制限
One advantage of N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea is its versatility in various research applications, including neuroscience, cancer research, and metal ion detection. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its potential toxicity, as it has been found to be toxic to some cell types at high concentrations. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
将来の方向性
There are several future directions for research on N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea, including the development of more specific and potent derivatives, the investigation of its potential as an anticancer agent in vivo, and the exploration of its effects on other ion channels and cellular targets. Additionally, this compound may have applications in fields such as materials science and catalysis, further expanding its potential uses.
合成法
N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea can be synthesized using various methods, including the reaction of 8-aminoquinoline with 3-(trifluoromethyl)phenyl isocyanate in the presence of a base such as triethylamine. Another method involves the reaction of 8-hydroxyquinoline with 3-(trifluoromethyl)phenyl isocyanate in the presence of a base and a dehydrating agent such as thionyl chloride. Both methods result in the formation of this compound, which can be purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea has been used in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in cells. This compound has also been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been used in neuroscience research, as it can block the activity of a specific type of potassium channel in neurons.
特性
IUPAC Name |
1-quinolin-8-yl-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)12-6-2-7-13(10-12)22-16(24)23-14-8-1-4-11-5-3-9-21-15(11)14/h1-10H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYPFTZNJFCBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5866264.png)

![2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzamide](/img/structure/B5866278.png)
![5-[2-(4-fluorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5866289.png)

![3-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5866296.png)

![{2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5866318.png)
![1-(2-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5866333.png)

![2,4,6-trimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5866348.png)


